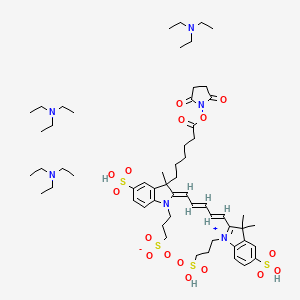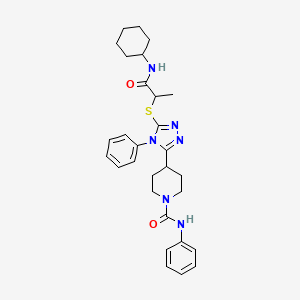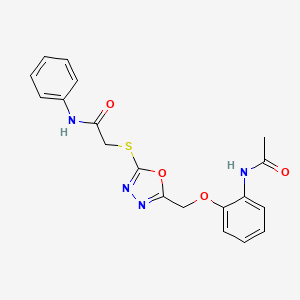
Mmh1-NR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mmh1-NR is a compound containing a non-reactive ethyl group and serves as a negative control for Mmh1. Mmh1 is a CUL4-associated factor 16 (DCAF16)-based bromodomain protein 4 (BRD4) degrader . This compound is primarily used in scientific research to study the effects and mechanisms of Mmh1.
Métodos De Preparación
The synthesis of Mmh1-NR involves the incorporation of a non-reactive ethyl group into the molecular structure. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature.
Análisis De Reacciones Químicas
Mmh1-NR, being a non-reactive control compound, does not undergo significant chemical reactions such as oxidation, reduction, or substitution. Its primary function is to serve as a control in experiments involving Mmh1, which is an active degrader of BRD4 .
Aplicaciones Científicas De Investigación
Mmh1-NR is used extensively in scientific research as a control compound to study the activity and mechanisms of Mmh1. Mmh1 is a degrader of BRD4, a protein involved in various cellular processes, including gene expression and cancer progression . By using this compound as a control, researchers can better understand the specific effects and pathways influenced by Mmh1. This research has implications in fields such as cancer biology, drug development, and molecular biology .
Mecanismo De Acción
Mmh1-NR itself does not have an active mechanism of action, as it is a non-reactive control compound. Mmh1, the compound it controls for, exerts its effects by recruiting the CUL4 DCAF16 ligase to the second bromodomain of BRD4 (BRD4 BD2). This interaction facilitates the covalent modification of DCAF16, stabilizing the BRD4-degrader-DCAF16 ternary complex and leading to the degradation of BRD4 .
Comparación Con Compuestos Similares
Mmh1-NR is unique in its role as a non-reactive control for Mmh1. Similar compounds include other negative controls for protein degraders, such as Mmh2-NR, which contains a saturated vinyl moiety . These compounds are used to validate the specificity and activity of their corresponding active degraders in scientific research .
Propiedades
Fórmula molecular |
C26H31N5O3S |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(propanoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C26H31N5O3S/c1-8-20(32)27-18-11-9-17(10-12-18)23-22-14(2)15(3)35-25(22)31-16(4)29-30-24(31)19(28-23)13-21(33)34-26(5,6)7/h9-12,19H,8,13H2,1-7H3,(H,27,32)/t19-/m0/s1 |
Clave InChI |
GNAFUNRWKRPKPL-IBGZPJMESA-N |
SMILES isomérico |
CCC(=O)NC1=CC=C(C=C1)C2=N[C@H](C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C2=NC(C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


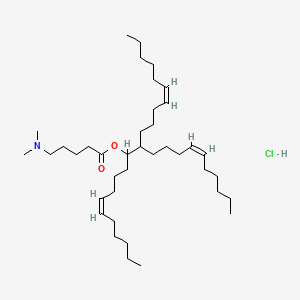


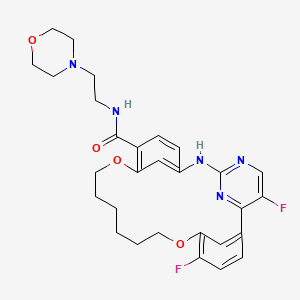
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

